molecular formula C20H20N4O2 B2680137 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941961-49-5

1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2680137
CAS No.: 941961-49-5
M. Wt: 348.406
InChI Key: CBZZLFFUDHRABB-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The derivatives of 1,3,4-oxadiazole, closely related to the chemical structure , have shown promising results as apoptosis inducers and potential anticancer agents. A study identified a novel apoptosis inducer effective against several breast and colorectal cancer cell lines. This compound's activity is attributed to its ability to induce cell cycle arrest and subsequent apoptosis, showcasing its potential as an anticancer agent. Furthermore, other derivatives have been evaluated for cytotoxic activities, with some showing considerable anticancer activity against specific cell lines, such as A549 cells, highlighting their significance in the development of new anticancer agents (Zhang et al., 2005), (Kaya et al., 2016).

Optoelectronic Properties

Research on derivatives of 1,3,4-oxadiazole also delves into their optoelectronic properties, aiming at their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These compounds exhibit potential as light-harvesting materials due to their ability to absorb in the visible region of the electromagnetic spectrum, indicating their usefulness in OLEDs and as fluorescent materials (Joshi & Ramachandran, 2017), (Gorohmaru et al., 2002).

Polymorphism and Structural Studies

The study of polymorphism in compounds related to 1,3,4-oxadiazoles has provided insights into their structural versatility and potential pharmacological activities. Polymorphism studies on certain derivatives have revealed various crystalline forms, which could influence their physical properties and, consequently, their pharmaceutical applications. These studies are crucial for understanding the material's behavior in different environments and for drug formulation processes (Shishkina et al., 2019).

Novel Compound Synthesis

Research has also focused on synthesizing novel compounds incorporating the 1,3,4-oxadiazole unit, aiming to explore their biological activities and potential applications in various fields, including as antimicrobial and anticancer agents. These studies often involve the synthesis of new molecules to evaluate their properties and functionalities, contributing to the development of novel materials and pharmaceuticals (Desai et al., 2016).

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13(2)14-6-8-16(9-7-14)24-12-15(11-18(24)25)20-22-19(23-26-20)17-5-3-4-10-21-17/h3-10,13,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZLFFUDHRABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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